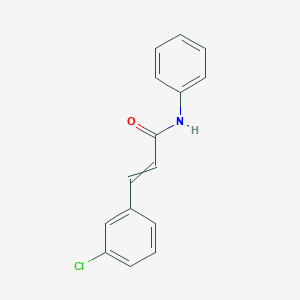

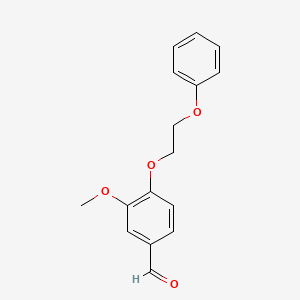

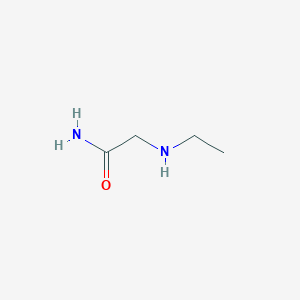

![molecular formula C17H19NO4S B1622509 4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid CAS No. 730249-87-3](/img/structure/B1622509.png)

4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid

Overview

Description

4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid, also known as TMB-4, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Modeling and Biological Evaluation of RXR-Selective Agonists

Research on sulfonic acid analogues, including compounds structurally related to 4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid, has been geared towards the synthesis and assessment of retinoid X receptor (RXR) selective agonists. These compounds, including analogues of bexarotene, have been synthesized and evaluated for their ability to bind RXR through modeling, mammalian-2-hybrid (M2H) systems, and RXR-responsive element (RXRE)-mediated transcriptional experiments. The goal is to find compounds with similar or enhanced therapeutic potential compared to known treatments, with improved biological selectivity and potency by minimizing cross-signaling of the retinoic acid receptor (Heck et al., 2016).

Synthesis of BIO-POTENT Sulfonamides

Another application involves the synthesis of 4-(substituted phenylsulfonamido)benzoic acids through a method that utilizes fly-ash:H3PO3 nano catalyst catalyzed condensation. These synthesized compounds have been characterized and tested for antimicrobial activities, showcasing the chemical versatility and potential pharmaceutical applications of these sulfonamide derivatives (Dineshkumar & Thirunarayanan, 2019).

Electrochemical Cleavage of Azo Bond

The study on the electrochemical reduction of compounds including 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid and its derivatives has provided insights into the impact of sulfo substituent position and pH on the electrochemical behavior of these compounds. This research is fundamental in understanding the chemical properties and potential applications of azo-benzoic acids in electrochemical sensors and other technologies (Mandić et al., 2004).

Plant Stress Tolerance Induction

Benzoic acid and its derivatives, such as sulfosalicylic acid and methyl salicylic acid, have been evaluated for their role in inducing multiple stress tolerance in plants. This research demonstrates the potential agricultural applications of these compounds in enhancing plant resilience to heat, drought, and chilling stress, with benzoic acid being effective at lower concentrations compared to its derivatives (Senaratna et al., 2004).

Eco-Friendly Synthesis Methods

The development of simple, efficient, and eco-friendly methods for the synthesis of sulfonamide and sulfonate carboxylic acid derivatives underlines the ongoing efforts to create more sustainable chemical synthesis processes. These methods emphasize the use of water and sodium carbonate as HCl scavengers, leading to high-yield and high-purity products, which may have significant biological applications (Almarhoon et al., 2019).

properties

IUPAC Name |

4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-10-9-11(2)13(4)16(12(10)3)23(21,22)18-15-7-5-14(6-8-15)17(19)20/h5-9,18H,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRBZEBVKOIXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368562 | |

| Record name | 4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

730249-87-3 | |

| Record name | 4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6'-Acetyloxy-4,5,6,7-tetrafluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B1622429.png)

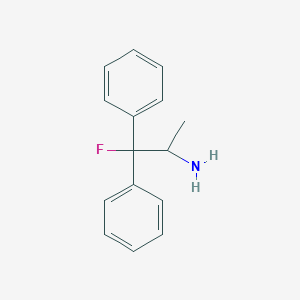

![3,3-Diphenyl-2-oxa-4-oxonia-3-boranuidabicyclo[4.4.0]deca-1(10),4,6,8-tetraene](/img/structure/B1622436.png)

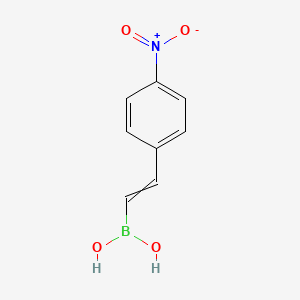

![[4-(5,8-dioxaspiro[3.4]octan-2-yl)phenyl]boronic Acid](/img/structure/B1622442.png)